4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its complex structure, which includes a butoxy group, a naphtho-thiazole moiety, and a benzamide group. The molecular formula of this compound is C22H22N2O2S, and it has a molecular weight of 378.49.
Mechanism of Action
Target of Action
The primary target of this compound is related to mycobacterial energetics . The compound is a derivative of 2-aminothiazole, which has been reported to significantly affect the energetics of Mycobacterium tuberculosis .
Mode of Action
This disruption could potentially lead to the inhibition of essential biochemical processes within the mycobacteria, thereby exerting an antimicrobial effect .
Biochemical Pathways
The compound’s effect on mycobacterial energetics suggests that it may interfere with the biochemical pathways involved in energy production and utilization within the mycobacteria . .
Pharmacokinetics
The compound’s drug-likeness and potential toxicity have been noted as areas of interest in medicinal chemistry .
Result of Action
The compound’s action on mycobacterial energetics could potentially lead to the inhibition of the growth and proliferation of mycobacteria . This suggests a potential use for this compound in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature could potentially affect the compound’s stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method involves the reaction of a naphtho-thiazole derivative with a butoxy-substituted benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or naphtho-thiazole moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho-thiazole diones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound has a similar naphtho-thiazole core but with different substituents, affecting its biological activity.
4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl diethyldithiocarbamate: Another compound with a naphtho-thiazole structure, used in different applications.
Properties
IUPAC Name |
4-butoxy-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXSQBMMRPXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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